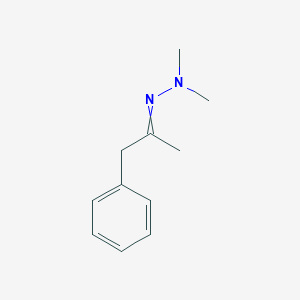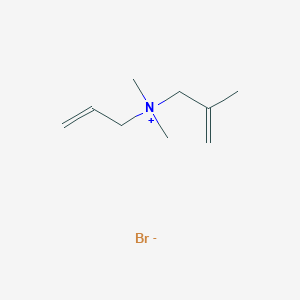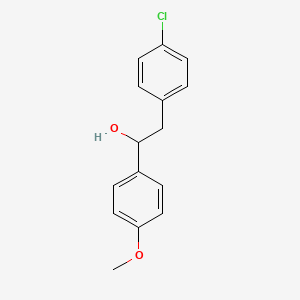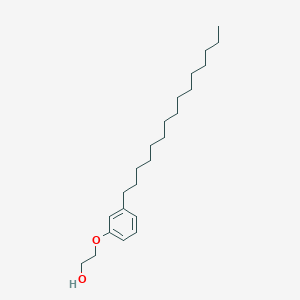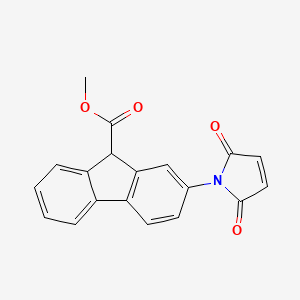
methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a pyrrolidine-2,5-dione moiety. The combination of these two structural elements imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate typically involves the reaction of fluorene derivatives with pyrrolidine-2,5-dione under specific conditions. One common method involves the use of a coupling reaction, where the fluorene derivative is reacted with a pyrrolidine-2,5-dione derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the pyrrolidine-2,5-dione moiety to a more reduced form.
Substitution: The compound can undergo substitution reactions where one or more substituents on the fluorene core or the pyrrolidine-2,5-dione moiety are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound can be used as a probe or a ligand to study various biological processes and interactions. Its ability to interact with specific proteins or enzymes makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds share the pyrrolidine-2,5-dione moiety but differ in the rest of their structure.
Fluorene Derivatives: Other fluorene derivatives may have different substituents on the fluorene core, leading to variations in their chemical and physical properties. These compounds are often used in materials science and organic electronics.
The uniqueness of this compound lies in its combination of the fluorene core and the pyrrolidine-2,5-dione moiety, which imparts specific properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
5458-85-5 |
|---|---|
Formule moléculaire |
C19H13NO4 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C19H13NO4/c1-24-19(23)18-14-5-3-2-4-12(14)13-7-6-11(10-15(13)18)20-16(21)8-9-17(20)22/h2-10,18H,1H3 |
Clé InChI |
YLMAKXDPIPSVTO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


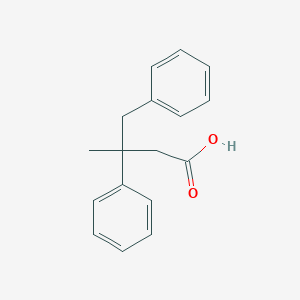
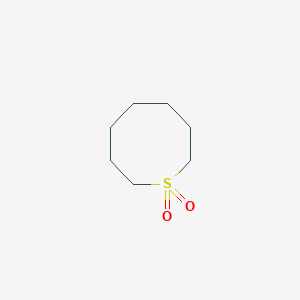
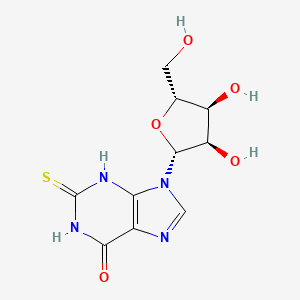
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
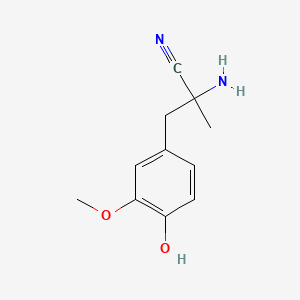
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
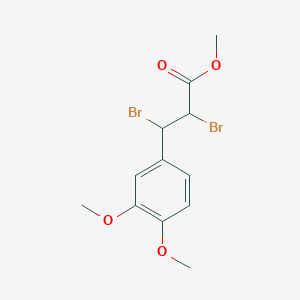
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)

